4-methyl-N-phenylpiperidine-1-carboxamide

Description

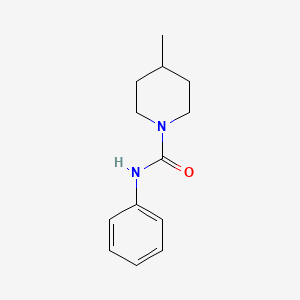

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-7-9-15(10-8-11)13(16)14-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAPKBPEDIJWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308445 | |

| Record name | ST061258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57754-88-8 | |

| Record name | NSC204136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST061258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl N Phenylpiperidine 1 Carboxamide

Established Synthetic Pathways to the Core Scaffold

The construction of the 4-methyl-N-phenylpiperidine-1-carboxamide core can be achieved through several established pathways, including multi-step synthesis and one-pot reactions.

Multi-Step Synthesis Approaches and Reaction Sequences

Multi-step synthesis provides a reliable route to 4-methyl-N-phenylpiperidine-1-carboxamide, often starting from commercially available piperidone derivatives. A common strategy involves the initial formation of a substituted piperidine (B6355638) followed by amidation.

A more detailed multi-step synthesis starts from 1-benzylpiperidin-4-one. researchgate.net This involves an optimized Strecker-type condensation with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile with approximately 90% yield. researchgate.net Subsequent selective hydrolysis with concentrated sulfuric acid gives the corresponding anilino-amide. researchgate.net This is followed by vigorous basic hydrolysis, acidification, and treatment with thionyl chloride and methanol (B129727) to produce the anilino-ester in 40–45% yield over three steps. researchgate.net N-acylation with propionyl chloride can then yield the anilido-ester in 70–80% yield. researchgate.net The final step, catalytic N-debenzylation, can be optimized to give near-quantitative yields. researchgate.net While this synthesis focuses on a 4-carboxy methyl analog, the principles are applicable to the synthesis of 4-methyl derivatives.

Another relevant multi-step procedure involves the reaction of N-[2-(2-thienyl)ethyl]-4-piperidone with aniline in the presence of a catalyst to form an imine, which is then reduced. researchgate.net The resulting amine is acylated to give the final product. researchgate.net This highlights a common sequence of imine formation, reduction, and acylation in the synthesis of N-phenylpiperidine derivatives.

A general five-step method for the synthesis of 3-alkylfentanyl analogues starts with N-phenethyl-4-piperidone, which is converted to a cyclohexylimine derivative. acs.org This is followed by deprotonation and alkylation. acs.org This sequence demonstrates a viable route for introducing alkyl substituents onto the piperidine ring.

The synthesis of various substituted piperidines often relies on the hydrogenation of pyridine (B92270) precursors. nih.govmdpi.com For example, disubstituted pyridines can be hydrogenated to yield cis-substituted pipecolinates with high diastereoselectivity. nih.gov

Table 1: Example of a Multi-Step Synthesis Pathway for a Related Piperidine Derivative This table is interactive. You can sort and filter the data.

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1-benzylpiperidin-4-one | Aniline, HCN | Anilino-nitrile | ~90% | researchgate.net |

| 2 | Anilino-nitrile | conc. H2SO4 | Anilino-amide | - | researchgate.net |

One-Pot Reaction Strategies and Their Efficiencies

One-pot reactions offer an efficient alternative to multi-step syntheses by minimizing purification steps and reducing reaction times. The synthesis of piperidine derivatives has been a focus of such strategies. For instance, a one-pot, two-step method has been developed for the radiosynthesis of a related piperazine-containing compound, achieving a 32% ± 5.8% activity yield. rsc.org

A one-pot three-component reaction has been developed for the synthesis of furo[2,3-d]pyrimidines, showcasing the efficiency of multicomponent reactions in building complex heterocyclic systems. nih.gov While not directly producing the target compound, this demonstrates the potential of one-pot strategies in synthesizing related scaffolds.

The synthesis of N-substituted piperidines can be achieved through a one-pot cyclization/reduction cascade of halogenated amides. mdpi.com This involves the activation of an amide substrate followed by reduction and intramolecular cyclization.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-methyl-N-phenylpiperidine-1-carboxamide. Key reactions in its synthesis, such as amidation and piperidine ring formation, have been the subject of optimization studies.

In the synthesis of a related piperidine derivative, the N-debenzylation step was examined under various conditions to achieve near-quantitative yields. researchgate.net The Dieckmann cyclization, a common method for preparing 4-piperidones, is influenced by multiple parameters and requires careful control of non-equilibrium conditions to prevent side reactions.

The amidation of carboxylic acids and amines is another critical step. While traditional methods use stoichiometric activating agents, catalytic amidation reactions are of great interest. syrris.jp The optimization of lipase-catalyzed selective amidation has been studied, with factors such as enzyme loading, temperature, and reaction time significantly affecting the yield. frontiersin.org For example, in a solvent-free system, an amide yield of 89.41% was achieved with a lipase (B570770) loading of 15 wt% at 60°C for 19 hours. frontiersin.org

The use of catalysts can also improve the efficiency of piperidine synthesis. In the synthesis of a thiofentanyl analog, the use of an MCM-41-SO3H catalyst for the imine formation step resulted in high yields and mild reaction conditions. researchgate.net

Advanced Synthetic Techniques for Derivatization

Advanced synthetic techniques are employed to introduce specific functionalities and control the stereochemistry of the 4-methyl-N-phenylpiperidine-1-carboxamide scaffold.

Stereoselective Synthesis Approaches and Chiral Control

The synthesis of specific stereoisomers of 4-methyl-N-phenylpiperidine-1-carboxamide is of significant interest. Asymmetric synthesis of substituted piperidines has been achieved with high enantiomeric excess (ee > 95%) and yields up to 92%. nih.gov This often involves the use of chiral amines to induce stereoselectivity. nih.gov

One approach to chiral piperidines involves the stereoselective reduction of an intermediate imine. whiterose.ac.uk The hydrogenation of N-benzyl derivatives using palladium on carbon is a common method for debenzylation and can influence the final stereochemistry. whiterose.ac.uk The synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been reported, utilizing pyridine hydrogenation and base-mediated epimerization to control stereochemistry. nih.gov

Table 2: Examples of Stereoselective Synthesis of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Method | Starting Material | Key Reagent/Catalyst | Product | Stereoselectivity (ee/dr) | Yield | Reference |

|---|---|---|---|---|---|---|

| Asymmetric NAE condensation | Chiral amines, nitroalkene, enone | - | Enantiopure piperidines | >95% ee | up to 92% | nih.gov |

| Pyridine hydrogenation & epimerization | Disubstituted pyridines | H2, Pd/C; Base | Methyl substituted pipecolinates | Diastereoselective | Moderate to excellent | nih.gov |

| Reductive cyclization | 6-oxoamino acid derivatives | Reducing agent | 2,6-disubstituted piperidines | 7:3 cis:trans | - | whiterose.ac.uk |

Catalytic Methodologies in Piperidine Ring Formation and Modification

Catalytic methods play a crucial role in the efficient synthesis and modification of the piperidine ring. Transition metal catalysis is widely used for C-H amination reactions. researchgate.net Rhodium(III) catalysis has been explored for the construction of the amide C-N bond under mild conditions. researchgate.net

The use of chiral guanidines and their derivatives as organocatalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org These catalysts can enable a variety of transformations with high efficiency and stereoselectivity. rsc.org

Catalytic amidation of carboxylic acids using zirconium catalysts has been reported as a sustainable method for amide bond formation. syrris.jp Furthermore, cooperative catalysis using DABCO/Fe3O4 has been employed for the N-methyl amidation of carboxylic acids, offering an atom-economic protocol.

The synthesis of piperidines has also been achieved through cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes. mdpi.com This method is effective for producing various piperidines in good yields. mdpi.com

Functional Group Interconversions and Selective Transformations

While specific literature on the functional group interconversions of 4-methyl-N-phenylpiperidine-1-carboxamide is not extensively detailed, the reactivity of the constituent functional groups—the urea-like carboxamide and the piperidine ring—allows for several predictable transformations.

The amide bond, although generally stable, can be subjected to hydrolysis under acidic or basic conditions to yield 4-methylpiperidine (B120128) and aniline. Furthermore, the secondary amine within the piperidine ring, if deprotected from the carboxamide group, offers a site for various functionalizations, such as N-alkylation or N-acylation, to introduce diverse substituents.

Selective transformations on the phenyl ring could also be envisioned, such as electrophilic aromatic substitution reactions (e.g., nitration, halogenation), provided the reaction conditions are controlled to avoid degradation of the piperidine or carboxamide moieties. The directing effects of the carboxamide-linked nitrogen would influence the position of substitution on the phenyl ring.

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of 4-methyl-N-phenylpiperidine-1-carboxamide is centered around the carboxamide linkage and the piperidine ring. Mechanistic understanding of its reactions is crucial for predicting its behavior and designing new transformations.

Exploration of Reaction Mechanisms (e.g., Cyclization, Amidation, Hydrolysis, Acylation)

Cyclization: Piperidine carboxamides can undergo cyclization reactions under specific conditions. For example, piperidine carboxamides have been shown to cyclize to form piperidin-3-yl-oxathiazol-2-ones in the presence of chlorocarbonylsulfenyl chloride. researchgate.net This transformation proceeds through the formation of an intermediate that can either cyclize to the desired product or, under certain conditions, dehydrate to form a nitrile.

Amidation: The formation of the carboxamide bond itself is a key reaction. The kinetics of acylation of piperidines have been studied, showing that the reaction rate is influenced by the solvent and the nature of the acylating agent. researchgate.net For instance, the acylation of piperidine with phenyl benzoates has been investigated in various solvent systems. researchgate.net

Hydrolysis: The hydrolysis of the carboxamide bond in N-substituted piperidine derivatives is a critical reaction, particularly in understanding the compound's stability. While specific kinetic data for 4-methyl-N-phenylpiperidine-1-carboxamide is scarce, studies on the hydrolysis of related amides, such as N-aryl amides, indicate that the reaction is subject to catalysis by both acid and base. The mechanism typically involves nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon of the amide.

Acylation: The acylation of piperidines is a fundamental reaction for the synthesis of carboxamides. The kinetics of enantioselective acylation of disubstituted piperidines have been studied, revealing that the conformation of the piperidine ring plays a significant role in the reaction's stereoselectivity. nih.govnih.gov This highlights the importance of stereochemical considerations when dealing with substituted piperidines like the 4-methyl derivative.

Reaction Kinetics and Thermodynamics Analysis

The formation of the carboxamide bond from 4-methylpiperidine and a phenyl isocyanate derivative is expected to be an exothermic process with a favorable enthalpy change. The kinetics of this reaction would be influenced by factors such as reactant concentrations, temperature, and the presence of a catalyst.

The hydrolysis of the carboxamide bond is thermodynamically favored in the presence of water, but the reaction is kinetically slow under neutral conditions, requiring either enzymatic or chemical catalysis (acid or base) to proceed at a significant rate.

Thermochemical data for piperidine itself, such as its enthalpy of formation, are available and can serve as a basis for theoretical calculations on the thermodynamics of its derivatives. nist.govnist.gov

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can significantly impact the reactivity and selectivity of reactions involving 4-methyl-N-phenylpiperidine-1-carboxamide.

In amidation reactions, the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states. Studies on amide coupling reactions have explored the replacement of common solvents like dichloromethane (B109758) and N,N-dimethylformamide with more environmentally benign alternatives. strath.ac.uk

For reactions involving the piperidine ring, such as cyclizations, the solvent can affect the conformational equilibrium of the ring, which in turn can influence the stereochemical outcome of the reaction. For example, in the diastereoselective cyclization to form N-(hetero)aryl piperidines, the presence of water was found to enhance the diastereoselectivity. jst.go.jp

Stability and Degradation Pathways

The stability of 4-methyl-N-phenylpiperidine-1-carboxamide is primarily determined by the robustness of the carboxamide bond. Under neutral and anhydrous conditions, the compound is expected to be relatively stable.

However, it is susceptible to degradation under certain conditions. Hydrolysis, as previously mentioned, is a key degradation pathway in the presence of water, leading to the cleavage of the carboxamide bond.

Thermal degradation is another potential pathway. Theoretical studies on the thermal decomposition of urea (B33335) derivatives, which share the carbamoyl (B1232498) moiety, suggest that these compounds primarily decompose through four-center pericyclic reactions to yield isocyanates and amines. researchgate.netacs.orgnih.govacs.org Applying this to 4-methyl-N-phenylpiperidine-1-carboxamide, a likely thermal degradation pathway would involve the formation of phenyl isocyanate and 4-methylpiperidine. The initial bond fissions are considered less competitive in this type of decomposition. researchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation and Interpretation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, providing information that is inaccessible through solution-state NMR. For 4-methyl-N-phenylpiperidine-1-carboxamide, SSNMR can distinguish between crystalline and amorphous forms and identify the presence of different conformers.

In the solid state, molecules are locked into specific conformations. Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted, leading to the possible existence of distinct rotational isomers (rotamers). nih.govresearchgate.net Furthermore, the piperidine (B6355638) ring itself can adopt different conformations. Dynamic NMR studies on analogous N,N'-substituted piperazines have shown that both the partial amide double bond and the piperidine ring inversion contribute to the presence of multiple conformers in solution, a phenomenon that can be captured in the solid state. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) and Detailed Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a detailed fingerprint of the molecule by probing its vibrational modes. The spectra are characterized by bands corresponding to the stretching and bending of specific bonds and functional groups. nih.govresearchgate.net The vibrational assignments for 4-methyl-N-phenylpiperidine-1-carboxamide can be predicted based on characteristic group frequencies for amides, substituted benzenes, and piperidines. nih.govresearchgate.netresearchgate.net

The amide group gives rise to several characteristic bands. The Amide I band, primarily due to C=O stretching, is expected to appear as a strong absorption in the FT-IR spectrum, typically in the range of 1630-1680 cm⁻¹. The Amide II band, a mixture of N-H in-plane bending and C-N stretching, is anticipated between 1510 and 1570 cm⁻¹. The Amide III band, which is more complex and involves C-N stretching, N-H bending, and other vibrations, appears in the 1250-1350 cm⁻¹ region. rasayanjournal.co.in The N-H stretching vibration itself is expected as a sharp band around 3300-3400 cm⁻¹.

The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. nih.gov The piperidine and methyl group C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.

A detailed assignment of the principal vibrational bands is presented in the table below.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3320 | N-H Stretch | Stretching |

| 3100-3000 | Aromatic C-H Stretch | Stretching |

| 2980-2850 | Aliphatic C-H Stretch (Piperidine & Methyl) | Stretching |

| ~1650 | Amide I (C=O Stretch) | Stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C Stretch | Stretching |

| ~1540 | Amide II (N-H Bend, C-N Stretch) | Bending/Stretching |

| ~1460 | CH₂ Scissoring (Piperidine) | Bending |

| ~1370 | CH₃ Symmetric Bend | Bending |

| ~1300 | Amide III (C-N Stretch, N-H Bend) | Stretching/Bending |

| 760-730, 700-680 | Aromatic C-H Out-of-Plane Bend | Bending |

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For 4-methyl-N-phenylpiperidine-1-carboxamide (C₁₃H₁₈N₂O), the calculated monoisotopic mass is 218.1419 g/mol . epa.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to study fragmentation patterns. nih.gov The fragmentation of N-acylpiperidines and related compounds typically involves cleavage at the weakest bonds and the formation of stable ions or neutral fragments. nih.govresearchgate.netscielo.br For 4-methyl-N-phenylpiperidine-1-carboxamide, key fragmentation pathways are expected to include:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the opening of the piperidine ring.

Cleavage of the amide bond , which can occur in two ways:

Formation of a phenyl isocyanate radical cation or related fragments.

Formation of a 4-methylpiperidine-1-carbonyl cation.

Fragmentation of the piperidine ring , often initiated by the loss of the methyl group or through retro-Diels-Alder-type reactions.

Loss of the phenyl group from the amide nitrogen.

The table below outlines the predicted major fragments for 4-methyl-N-phenylpiperidine-1-carboxamide.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 218 | [C₁₃H₁₈N₂O]⁺ | Molecular Ion |

| 203 | [C₁₂H₁₅N₂O]⁺ | Loss of methyl radical (•CH₃) |

| 120 | [C₇H₅NO]⁺ | Phenyl isocyanate radical cation |

| 98 | [C₆H₁₂N]⁺ | 4-methylpiperidine (B120128) cation after cleavage and rearrangement |

| 93 | [C₆H₇N]⁺ | Aniline (B41778) radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in 4-methyl-N-phenylpiperidine-1-carboxamide are the phenyl group and the carboxamide group. nist.govyoutube.comyoutube.com

The phenyl ring is expected to exhibit π → π* transitions. These typically result in a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The amide group also contains a π system (C=O) and non-bonding electrons (n) on the oxygen and nitrogen atoms. This allows for both π → π* and n → π* transitions. The n → π* transition of the carbonyl group is typically weak and occurs at longer wavelengths than the π → π* transition.

The conjugation between the lone pair of the amide nitrogen and the phenyl ring can influence the position and intensity of these absorption bands, potentially causing a bathochromic (red) shift compared to non-conjugated systems.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π → π* (B-band) | ~260 |

| Phenyl Ring | π → π* (E2-band) | ~205 |

| Carboxamide | n → π | ~220-240 |

| Carboxamide | π → π | <200 |

Conformational Analysis and Dynamics

Experimental Determination of Preferred Conformations (e.g., Piperidine Ring Puckering)

The conformational landscape of 4-methyl-N-phenylpiperidine-1-carboxamide is primarily defined by the puckering of the six-membered piperidine ring. Like cyclohexane, piperidine rings preferentially adopt a non-planar chair conformation to minimize angular and torsional strain. afasci.comresearchgate.net In this chair form, substituents can occupy either axial or equatorial positions.

For a 4-substituted piperidine like the title compound, the methyl group can be either axial or equatorial. Due to unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions, the conformer with the methyl group in the equatorial position is significantly more stable. youtube.com

X-ray crystallography studies on closely related N-acylpiperidines confirm that the piperidine ring overwhelmingly adopts a chair conformation in the solid state. researchgate.netnih.gov While twist-boat conformations are possible, they are generally higher in energy by approximately 1.5-2.0 kcal/mol and are therefore less populated. nih.gov Therefore, the experimentally determined preferred conformation for 4-methyl-N-phenylpiperidine-1-carboxamide is expected to be a chair form with the 4-methyl group in the equatorial position.

Relationship between Conformation and Stereoelectronic Effects

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and stability, play a crucial role in the conformation of N-acylpiperidines. baranlab.orgrsc.org The key stereoelectronic interaction in 4-methyl-N-phenylpiperidine-1-carboxamide is the conjugation between the lone pair of electrons on the piperidine nitrogen (nN) and the π* orbital of the adjacent carbonyl group (π*CO).

This nN → π*CO interaction is stabilizing and imparts partial double-bond character to the N-C(O) bond. This has two major consequences:

Planarization at Nitrogen: The piperidine nitrogen atom adopts a more sp²-hybridized, planar geometry compared to the pyramidal sp³ geometry of a simple alkylamine.

Pseudoallylic Strain: The increased planarity around the N-C(O) bond creates a system analogous to an allylic system. This can lead to pseudoallylic strain (A¹,³ strain), which is a steric interaction between substituents on the nitrogen and at the C-2/C-6 positions of the ring.

Spectroscopic Signatures of Conformational Isomers

The conformational landscape of 4-methyl-N-phenylpiperidine-1-carboxamide is dominated by the chair conformation of the piperidine ring, a feature consistently observed in crystallographic studies of analogous compounds. This conformation is the most stable arrangement for six-membered saturated rings, minimizing steric and torsional strain.

Research on structurally similar compounds, such as 4-methyl-N-p-tolylpiperidine-1-carboxamide and N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, has confirmed through X-ray crystallography that the piperidine ring adopts a chair conformation in the solid state. nih.govnih.gov For 4-methyl-N-p-tolylpiperidine-1-carboxamide, the dihedral angle between the amide group and the aromatic ring was found to be 47.43 (19)°. nih.gov Similarly, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide also displays a chair conformation for the piperidine ring. nih.gov This strong precedent suggests that 4-methyl-N-phenylpiperidine-1-carboxamide will also predominantly exist in a chair conformation.

The orientation of the methyl group at the 4-position—either axial or equatorial—gives rise to two primary chair conformers. In solution, these conformers would be expected to be in dynamic equilibrium. The precise spectroscopic signatures of these individual conformers have not been detailed in dedicated studies of 4-methyl-N-phenylpiperidine-1-carboxamide. However, the principles of NMR spectroscopy, as applied to similar piperidine derivatives, allow for a theoretical differentiation.

For instance, in a study of 4-(1-pyrrolidinyl)piperidine, experimental and theoretical NMR data were used to determine the relative populations of equatorial and axial conformers, which were found to be solvent-dependent. researchgate.net This methodology highlights how distinct chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can be used to identify and quantify different conformational states. It is anticipated that the equatorial conformer of 4-methyl-N-phenylpiperidine-1-carboxamide would be the major species due to reduced steric hindrance.

While specific experimental values for the individual conformers of the title compound are not available, infrared (IR) spectroscopy provides general signatures for the functional groups present. For example, the IR spectrum of the related compound, ethyl 1-methyl-4-phenyl-4-piperidinecarboxylate hydrochloride, shows characteristic absorption bands that confirm the presence of the piperidine and phenyl groups. nist.gov

Interactive Data Table:

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level indicates a molecule's ability to donate electrons, while the LUMO energy level signifies its capacity to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a large energy gap implies greater stability and lower reactivity. nih.gov This gap is also instrumental in determining a molecule's electronic and optical properties, as it relates to the energy of the lowest-energy electronic transition. chemscene.com

For related heterocyclic compounds, DFT calculations have been used to determine these values. While specific data for 4-methyl-N-phenylpiperidine-1-carboxamide is not published, an illustrative example of such data for a different molecule is presented below.

Table 1: Example of Calculated Frontier Orbital Energies and Energy Gap (Note: This data is illustrative and not for 4-methyl-N-phenylpiperidine-1-carboxamide)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.072 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.903 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 2.169 | ELUMO - EHOMO |

Computational methods can accurately predict various spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Studies on similar compounds, such as 4-(1-pyrrolidinyl)piperidine, have shown that theoretical data correlates well with experimental findings, helping to assign signals and understand the effects of molecular conformation and solvent on chemical shifts. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. These theoretical spectra help in the assignment of vibrational modes (stretching, bending) to specific functional groups within the molecule. For example, in a study of piperidin-4-one imine derivatives, DFT calculations were used to support the characterization of functional groups based on their vibrational frequencies. nih.gov For 4-methyl-N-phenylpiperidine-1-carboxamide, this would be crucial for identifying the C=O stretch of the amide, the C-N bonds of the piperidine (B6355638) ring, and vibrations of the phenyl group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. researchgate.net The calculations can determine the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental spectrum. This analysis is directly related to the HOMO-LUMO gap, as the primary electronic transition is typically from the HOMO to the LUMO.

Global and local reactivity descriptors derived from quantum chemical calculations help predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of varying charge distribution. Red areas, representing negative potential, are rich in electrons and are susceptible to electrophilic attack. Blue areas, representing positive potential, are electron-poor and are prone to nucleophilic attack. nih.gov For 4-methyl-N-phenylpiperidine-1-carboxamide, the MEP would likely show a negative potential around the carbonyl oxygen of the amide group, making it a site for interaction with electrophiles.

Chemical Potential (μ) and Electronegativity (χ): These global descriptors relate to the "escaping tendency" of electrons from a system. Chemical potential (μ) is defined as μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential suggests greater reactivity. chemscene.com Electronegativity (χ = -μ) measures the power of a molecule to attract electrons. researchgate.net

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. They analyze the change in electron density at a specific point when the total number of electrons in the system changes, thereby identifying the atoms most likely to participate in a reaction. researchgate.net

Table 2: Example of Calculated Global Reactivity Descriptors (Note: This data is illustrative and not for 4-methyl-N-phenylpiperidine-1-carboxamide)

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic character of a molecule. |

Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. Calculating BDEs for various bonds within a molecule can help identify the weakest bond and predict potential fragmentation pathways or degradation mechanisms. For 4-methyl-N-phenylpiperidine-1-carboxamide, calculating the BDE for the C-N bonds of the amide linkage or the bonds within the piperidine ring would provide insight into its thermal and chemical stability.

Radial Distribution Function (RDF): Often derived from molecular dynamics simulations, the RDF, g(r), describes how the density of surrounding atoms varies as a function of distance from a central atom. It provides detailed information about the local structure and ordering in a system, particularly in condensed phases. By analyzing the RDFs between specific atom pairs (e.g., solvent-solute), one can understand solvation structures and intermolecular interactions that contribute to the compound's stability in solution.

Molecular Modeling and Simulation

While quantum calculations focus on the electronic properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior and conformational preferences of molecules.

Conformational Energy Landscapes: The piperidine ring in 4-methyl-N-phenylpiperidine-1-carboxamide is not planar and exists predominantly in a chair conformation. The substituents (the 4-methyl group and the 1-N-phenylcarboxamide group) can adopt either axial or equatorial positions. A computational scan of the potential energy surface, by systematically rotating rotatable bonds (like the N-C bond of the amide), can identify the most stable conformers (energy minima). Studies on similar piperidine systems have shown that the equatorial conformation is generally more stable for bulky substituents to minimize steric hindrance. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of 4-methyl-N-phenylpiperidine-1-carboxamide, often placed in a simulated solvent box (e.g., water), would reveal its dynamic behavior, flexibility, and how it interacts with its environment. These simulations allow for the study of conformational changes, such as ring flipping in the piperidine moiety, and provide a time-averaged view of the molecule's structure and properties.

Ligand-Target Docking Studies for Molecular Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to understand how a ligand, such as a derivative of 4-methyl-N-phenylpiperidine-1-carboxamide, might interact with its protein target at the molecular level. These studies are crucial for elucidating the mechanism of action and for the rational design of more potent and selective analogs.

Docking studies on various piperidine-1-carboxamide (B458993) derivatives have successfully identified key amino acid residues within the binding sites of several protein targets. These interactions are fundamental to the stability of the ligand-protein complex. For instance, investigations into piperidine-based compounds as Sigma-1 Receptor (S1R) ligands revealed that the primary anchoring interaction involves a salt bridge with the residue Glu172. nih.gov An additional polar interaction with Asp126 was also noted for some compounds in the series. nih.gov

In a different study focusing on butyrylcholinesterase (BChE) inhibitors, docking simulations of N-(substituted-phenyl)benzamides containing a piperazine (B1678402) moiety (structurally related to piperidine) identified arene-arene interactions with Trp82 and Tyr332. hilarispublisher.com Compound 5b in that study was found to be deeply bound within the enzyme's pocket, forming significant interactions with Ser287 and Trp82. hilarispublisher.com Similarly, when piperidine carboxamide derivatives were docked into the anaplastic lymphoma kinase (ALK) domain, the binding was shown to be efficient, contributing to the compound's anticancer properties. researchgate.net The X-ray co-crystal structure of a lead compound with the ALK kinase domain highlighted an unusual DFG-shifted conformation, which provided access to a deep hydrophobic pocket. researchgate.net

Table 1: Key Interacting Residues for Piperidine-1-Carboxamide Derivatives and Analogs with Various Targets

| Target Protein | Key Interacting Residues | Study Context | Source(s) |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | Glu172, Asp126 | Agonist binding | nih.gov |

| Butyrylcholinesterase (BChE) | Trp82, Tyr332, Ser287 | Inhibitor binding | hilarispublisher.com |

| Anaplastic Lymphoma Kinase (ALK) | Not specified | Inhibitor binding in hydrophobic pocket | researchgate.net |

| SARS-CoV-2 Papain-like Protease (PLpro) | Tyr269, Ala247 | Inhibitor binding | nih.gov |

The stability of a ligand in a protein's binding site is determined by a combination of different non-covalent interactions. Computational studies on piperidine-1-carboxamide analogs have detailed these crucial interactions.

Hydrogen Bonds: These are critical for orienting the ligand and ensuring specificity. In studies of S1R ligands, hydrogen bonds were observed between the ligand and Glu172, reinforcing the primary salt bridge interaction. nih.gov In the crystal structure of a related compound, N-(4-Chloro-phenyl)-4-methyl-piperidine-1-carboxamide, molecules are linked by N-H⋯O hydrogen bonds. nih.gov

Hydrophobic Interactions: These are often the main driving force for binding. The interaction of piperidine carboxamide derivatives with the ALK kinase domain was found to occur in an extended hydrophobic pocket. researchgate.net QSAR studies have also confirmed the importance of hydrophobic properties for potent ALK inhibition. researchgate.net

π-Interactions: These include π-stacking and arene-arene interactions, which are common for compounds containing aromatic rings. In the study of BChE inhibitors, arene-arene interactions between the phenyl rings of the ligand and the aromatic residues Trp82 and Tyr332 were observed. hilarispublisher.com

Table 2: Types of Molecular Interactions Observed in Docking Studies of Piperidine-1-Carboxamide Analogs

| Interaction Type | Involved Ligand Moiety | Interacting Protein Residue(s) | Target Protein | Source(s) |

|---|---|---|---|---|

| Salt Bridge | Ionized Nitrogen | Glu172 | Sigma-1 Receptor | nih.gov |

| Hydrogen Bond | Amide N-H / Carbonyl C=O | Glu172, Tyr269 | Sigma-1 Receptor, PLpro | nih.govnih.gov |

| Arene-Arene (π-Stacking) | Phenyl Ring | Trp82, Tyr332 | Butyrylcholinesterase | hilarispublisher.com |

| Hydrophobic Interaction | Piperidine Ring / Phenyl Ring | Residues in hydrophobic pocket | Anaplastic Lymphoma Kinase | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features and Binding Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For the piperidine carboxamide class of compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. researchgate.netresearchgate.net

In a study on piperidine carboxamide derivatives as ALK inhibitors, both CoMFA and CoMSIA models yielded statistically significant results. researchgate.net The resulting contour maps from these models indicated that steric, electrostatic, and hydrophobic properties were crucial for high inhibitory potency. researchgate.net Specifically, the models highlighted regions where bulky groups or electropositive/negative groups would enhance or diminish the compound's activity. researchgate.net Another 3D-QSAR study on piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists also developed robust models (Q² = 0.715; R² = 0.988) and found that electrostatic fields, hydrophobic fields, and hydrogen bond acceptors significantly contributed to the biological activity. researchgate.net The reliability of these QSAR models is established through rigorous statistical validation, ensuring their predictive power for designing new, more active compounds. nih.gov

Table 3: Representative 3D-QSAR Model Statistics for Piperidine Carboxamide Analogs

| Compound Series | Target | QSAR Method | q² | r² | Key Findings | Source(s) |

|---|---|---|---|---|---|---|

| Piperidine Carboxamide Derivatives | ALK | CoMFA | 0.660 | 0.970 | Steric, electrostatic, and hydrophobic fields are important. | researchgate.net |

| Piperidine Carboxamide Derivatives | ALK | CoMSIA | 0.623 | 0.979 | Steric, electrostatic, and hydrophobic fields are important. | researchgate.net |

| Piperazine-1-carboxamide Derivatives | TRPV1 | CoMFA/CoMSIA | 0.715 | 0.988 | Electrostatic, hydrophobic, and H-bond acceptor fields are key. | researchgate.net |

Pharmacophore Modeling for Molecular Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. This approach is invaluable for virtual screening and designing novel scaffolds. nih.gov

For ligands based on the piperidine scaffold, pharmacophore models often include a combination of features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net A study on S1R ligands suggested that the most promising compound assumed similar pharmacophoric elements when compared to well-known S1R ligands. nih.gov A general pharmacophore model for c-Met kinase inhibitors, which often feature heterocyclic cores, consisted of two hydrogen-bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov Similarly, inhibitors of the SARS-CoV-2 papain-like protease are recognized by four main pharmacophoric features: an aromatic system, a linker, an amide moiety, and a terminal hydrophobic region, all of which can be present in complex piperidine carboxamide structures. nih.gov These models serve as a blueprint, guiding the modification of the 4-methyl-N-phenylpiperidine-1-carboxamide structure to enhance its binding affinity and selectivity for a given target.

Table 4: Common Pharmacophore Features Identified for Piperidine-Based Ligands and Related Structures

| Pharmacophore Feature | Description | Potential Role in Binding | Source(s) |

|---|---|---|---|

| Aromatic Ring | A planar, cyclic, conjugated system (e.g., phenyl group) | Participates in π-stacking and hydrophobic interactions. | nih.govnih.gov |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., carbonyl oxygen) | Forms hydrogen bonds with donor groups on the protein. | researchgate.netnih.gov |

| Hydrogen Bond Donor | An electropositive hydrogen atom (e.g., amide N-H) | Forms hydrogen bonds with acceptor groups on the protein. | nih.gov |

| Hydrophobic Group | A nonpolar group (e.g., methyl group, piperidine ring) | Engages in van der Waals and hydrophobic interactions. | researchgate.netnih.gov |

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| 4-methyl-N-phenylpiperidine-1-carboxamide |

| N-(4-Chloro-phen-yl)-4-methyl-piperidine-1-carboxamide |

| Haloperidol |

| Penfluridol |

| Ceritinib |

| Acetazolamide |

Structure Activity Relationships Sar and Molecular Interaction Profiling in Vitro/mechanistic Focus

Design and Synthesis of Derivatives and Analogues for SAR Studies

The piperidine (B6355638) moiety is a common scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of pharmacological activity. ijnrd.org Studies on related 4-phenylpiperidines, which are fragments of morphine, have shown that varying the alkyl substituent at the 4-position of the piperidine ring significantly modulates receptor binding and efficacy. nih.gov

In a series of 4-(m-hydroxyphenyl)piperidines, analogues were synthesized with the 4-alkyl substituent ranging in size from hydrogen to methyl, n-propyl, and t-butyl. nih.gov These modifications were coupled with different N-substituents (methyl, allyl, and phenethyl) to comprehensively probe the steric and electronic requirements for activity. nih.govnih.gov The results indicated that these compounds are generally selective for the µ-opioid receptor, with potencies varying from weak to morphine-like. nih.gov Further studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives found that substitutions on the piperidine nitrogen, such as replacing a benzyl (B1604629) group with a phenethyl moiety, also influence binding affinities at opioid receptors. nih.gov

Table 1: Effect of Piperidine Ring Substitution on Opioid Receptor Activity Data synthesized from studies on 4-(m-OH phenyl)piperidine analogues.

| N-Substituent | 4-Alkyl Substituent | Receptor Selectivity | Observed Activity | Reference |

| Methyl | Methyl | µ-selective | Agonist | nih.gov, nih.gov |

| Allyl | Methyl | µ-selective | Agonist/Antagonist | nih.gov |

| Phenethyl | Methyl | µ-selective | Agonist | nih.gov |

| Methyl | t-Butyl | µ-selective | Agonist | nih.gov |

| Phenethyl | t-Butyl | µ-selective | Agonist | nih.gov |

This table is for illustrative purposes to show SAR trends based on available literature.

The N-phenyl moiety is another critical region for molecular interaction, and its substitution pattern can drastically alter the pharmacological profile of the compound. Research on various carboxamide-containing compounds demonstrates that substitution on this phenyl ring is highly relevant for biological action. nih.gov

For instance, in a series of piperine-carboximidamide hybrids, the unsubstituted phenyl derivative was the least potent, underscoring the importance of phenyl group modification. nih.gov The introduction of a methoxy (B1213986) group at the para-position (4-OMe) resulted in a compound with a GI₅₀ of 54 nM. nih.gov Activity was further enhanced in a dimethoxy derivative (3,4-di-OMe), which was approximately 1.4-fold more potent. nih.gov Conversely, halogen substitution, such as with a chloro group (2-Cl), also yielded a compound with promising activity (GI₅₀ of 44 nM). nih.gov

Similarly, studies on other N-phenylamide derivatives designed as kinase inhibitors systematically explored the effects of combining halogens (F, Cl, Br, I) at the 4-position with various electron-withdrawing and electron-donating groups (-CN, -NO₂, -CF₃, -CH₃) at the 2-position. semanticscholar.org This work highlighted how the electronic properties of the phenyl substituents are key to modulating inhibitory activity. semanticscholar.org The general principle holds that the presence of both electron-donating and electron-withdrawing groups on the phenyl ring can be a determining factor in the potency of these compounds. researchgate.net

Table 2: Influence of N-Phenyl Substituents on Biological Activity in Carboxamide Analogues

| Phenyl Substituent (R) | Compound Series | Measured Activity (IC₅₀/GI₅₀) | Reference |

| H | Piperine-carboximidamide | ~100 nM | nih.gov |

| 4-OMe | Piperine-carboximidamide | 54 nM | nih.gov |

| 3,4-di-OMe | Piperine-carboximidamide | 39 nM | nih.gov |

| 2-Cl | Piperine-carboximidamide | 44 nM | nih.gov |

| 2-CN, 4-F | Thieno[2,3-b]pyridine | Active FOXM1 inhibitor | semanticscholar.org |

| 2-NO₂, 4-F | Thieno[2,3-b]pyridine | Inactive | semanticscholar.org |

This table illustrates the impact of phenyl substitution patterns on activity from representative studies.

Substituents not only influence electronic properties and steric fit but can also dictate the preferred three-dimensional conformation of the molecule, which is crucial for receptor interaction. Energy-conformational calculations performed on 4-alkyl-4-(m-hydroxyphenyl)piperidines revealed that those with 4-alkyl substituents favor a phenyl axial conformation. nih.gov This conformation is believed to lead to meperidine-like agonism at the opioid receptor. nih.gov

In contrast, for some compounds with a 4-methyl group, an energy-accessible phenyl equatorial conformation is also possible, and binding in this conformation appears to produce antagonism. nih.gov The 4-t-butyl substituted compounds are predicted to exist definitively in the phenyl axial conformation, a prediction that was later confirmed by X-ray analysis. nih.gov This conformational locking helps to explain the observed variations in µ-receptor affinities and efficacies. nih.gov Furthermore, crystallographic studies of the related N-(4-chloro-phenyl)-4-methyl-piperazine-1-carboxamide show that the six-membered ring adopts a classic chair conformation and that the N-carboxamide nitrogen atom is nearly planar, structural features that are likely conserved in the piperidine series. nih.gov

In Vitro Molecular Interaction Profiling and Mechanistic Elucidation

To understand the mechanism of action, synthesized derivatives are subjected to a battery of in vitro assays. These tests quantify the interaction of the compounds with specific molecular targets, providing a bridge between chemical structure and pharmacological effect.

Binding assays are fundamental to determining the affinity of a ligand for a receptor. For analogues of 4-phenylpiperidine, the primary targets are often G-protein coupled receptors (GPCRs), such as opioid and cannabinoid receptors. Studies on 4-(m-OH phenyl)piperidine analogues demonstrated selective binding with moderate to high affinity to µ-opioid receptors. nih.gov

More detailed profiling of N-phenyl-N-(piperidin-2-yl)propionamide derivatives showed moderate to good binding affinities, with Kᵢ values ranging from 4 nM to 850 nM, and high selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.gov For instance, a derivative with a hydroxyl substitution on a (tetrahydronaphthalen-2yl)methyl group at the piperidine nitrogen exhibited an excellent binding affinity of 4 nM for the µ-receptor and was over 1000-fold selective against the δ-receptor. nih.gov

Broader screening efforts, such as those on synthetic carboxamide derivatives targeting cannabinoid receptors, have revealed compounds with affinities ranging from micromolar to sub-nanomolar for both CB₁ and CB₂ receptors. frontiersin.org These studies often use radioligand binding assays to determine the affinity of the test compounds by measuring their ability to displace a known high-affinity radiolabeled ligand from the receptor. frontiersin.orgmdpi.com

Table 3: Representative Binding Affinities of Phenylpiperidine Carboxamide Analogues and Related Compounds

| Compound Class | Target Receptor | Binding Affinity (Kᵢ or pKᵢ) | Reference |

| N-Phenyl-N-(piperidin-2-yl)propionamide Analogue | µ-Opioid | Kᵢ = 4 nM | nih.gov |

| N-Phenyl-N-(piperidin-2-yl)propionamide Analogue | δ-Opioid | >4000 nM | nih.gov |

| Imidazodiazepine Carboxamide Analogue | κ-Opioid | Kᵢ = 27 nM | mdpi.com |

| Imidazodiazepine Carboxamide Analogue | µ-Opioid | Kᵢ = 1850 nM | mdpi.com |

| Indazole Carboxamide Analogue | CB₁ Cannabinoid | pKᵢ = 8.89 | frontiersin.org |

| Indazole Carboxamide Analogue | CB₂ Cannabinoid | pKᵢ = 9.92 | frontiersin.org |

Kᵢ is the inhibition constant; pKᵢ is the negative log of Kᵢ. Lower Kᵢ and higher pKᵢ values indicate higher binding affinity.

Binding affinity, often expressed as the inhibition constant (Kᵢ) or its logarithmic form (pKᵢ), is an equilibrium constant that quantifies the strength of the binding interaction between a ligand and a receptor. mdpi.com It is a critical parameter in SAR studies. However, it does not always predict the functional outcome of that interaction (i.e., agonism, antagonism, or inverse agonism).

Functional assays, such as those measuring membrane potential or GTPγS binding, are used to determine a compound's potency (pEC₅₀) and efficacy. frontiersin.org Intriguingly, research has shown that binding affinity is not always predictive of functional potency. frontiersin.org For example, the synthetic cannabinoid MDMB-4F-BUTINACA exhibited a binding affinity (pKᵢ) of 8.21 for the CB₁ receptor, but its functional activation potency (pEC₅₀) was 9.39, representing an order of magnitude difference. frontiersin.org Conversely, for the CB₂ receptor, the binding affinity (pKᵢ = 9.92) was significantly higher than its functional potency (pEC₅₀ = 8.48). frontiersin.org This highlights the complexity of ligand-receptor interactions and demonstrates the necessity of combining binding data with functional assays for a complete mechanistic elucidation.

Receptor Binding Affinity Profiling for Molecular Targets (e.g., GPCRs, Ion Channels)[9],[14],[22],

Competitive Binding Assays and Selectivity Studies

In another study, N-(1-Arylalkyl-piperidin-4-yl) carboxamides demonstrated higher affinities for D(4.2) and 5-HT(2A) receptors compared to their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts. researchgate.net A benzyl moiety at the 1-position of the piperidine ring in the 2-naphthamide (B1196476) series was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. researchgate.net Increasing the linker length between the phenyl ring and the basic nitrogen resulted in decreased affinity for these receptors. researchgate.net In the 1-naphthamide (B1198061) series, a phenylpropyl moiety was most potent for the D(4.2) ligand, while its affinity for 5-HT(2A) receptors was significantly reduced. researchgate.net

These findings underscore the importance of the substitution pattern on the piperidine ring and the nature of the carboxamide moiety in determining the binding affinity and selectivity of this class of compounds. The methyl group at the 4-position of the piperidine ring in 4-methyl-N-phenylpiperidine-1-carboxamide likely influences the conformation of the piperidine ring and its interaction with the binding pockets of various receptors and enzymes.

Table 1: Competitive Binding Data for Representative Piperidine Carboxamide Derivatives

| Compound | Target | Binding Affinity (IC₅₀/Kᵢ) | Selectivity | Source |

|---|---|---|---|---|

| Piperidine carboxamide 1 | ALK | IC₅₀ = 0.174 μM | Selective over IGF1R | mdpi.com |

| N-(1-Benzylpiperidin-4-yl)-2-naphthamide | D(4.2) and 5-HT(2A) receptors | High affinity | - | researchgate.net |

| N-(1-Phenylpropylpiperidin-4-yl)-1-naphthamide | D(4.2) receptor | Potent ligand | Reduced affinity for 5-HT(2A) | researchgate.net |

Enzyme Inhibition Mechanism Elucidation

The piperidine carboxamide scaffold has been investigated for its inhibitory activity against various enzymes. Understanding the mechanism of inhibition is crucial for the development of effective therapeutic agents.

While direct inhibitory data for 4-methyl-N-phenylpiperidine-1-carboxamide against lipoxygenase and topoisomerase is not extensively documented, related structures have shown activity.

Lipoxygenase: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibitors of these enzymes are of interest as anti-inflammatory agents. While specific studies on 4-methyl-N-phenylpiperidine-1-carboxamide are lacking, the broader class of piperidine-containing compounds has been explored. For instance, certain 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, designed based on the structure of the known 5-LOX inhibitor zileuton, have shown significant activity against 5-LOX. researchgate.net

Topoisomerase: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Some curcumin (B1669340) mimics with a 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamide structure have demonstrated promising inhibitory properties against human DNA topoisomerase IIα. nih.gov These compounds exhibited potent anti-proliferative activities, suggesting that the piperidine carboxamide scaffold can be a valuable framework for developing topoisomerase inhibitors. nih.gov

Kinetic studies are fundamental to understanding the nature of enzyme inhibition, which can be reversible (competitive, non-competitive, uncompetitive) or irreversible. nih.govnih.gov For N-phenylpiperidine-1-carboxamide derivatives, the specific kinetic mechanisms of enzyme inhibition are not well-documented for the parent compound. However, general principles of enzyme kinetics can be applied to hypothesize potential mechanisms.

A competitive inhibitor typically binds to the active site of an enzyme, preventing the substrate from binding. nih.gov A non-competitive inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov An uncompetitive inhibitor binds only to the enzyme-substrate complex. nih.gov Irreversible inhibitors usually form a covalent bond with the enzyme, leading to permanent inactivation.

Determining the kinetic parameters, such as the inhibition constant (Kᵢ), is essential for characterizing the potency of an inhibitor. Without specific experimental data for 4-methyl-N-phenylpiperidine-1-carboxamide, it is difficult to ascertain its precise mode of enzyme inhibition. Further research involving kinetic assays with relevant enzymes would be necessary to elucidate these details.

DNA Binding and Cleavage Studies for Mechanistic Insights

The interaction of small molecules with DNA can lead to the inhibition of cellular processes and is a mechanism of action for many anticancer drugs. Derivatives of 4-methyl-N-phenylpiperidine-1-carboxamide have been synthesized and evaluated for their DNA binding and cleavage abilities.

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were found to exhibit significant DNA cleavage activity. nih.gov When incubated with calf thymus DNA, these compounds induced differential migration and band intensities in gel electrophoresis, indicating their ability to interact with and cleave DNA. nih.govresearchgate.netresearchgate.netresearchgate.net The presence of both electron-donating and electron-withdrawing groups on the phenyl ring of the side chain was suggested to influence their potency. nih.gov

The mechanism of DNA cleavage by such compounds can be hydrolytic or oxidative. mdpi.com Hydrolytic cleavage involves the breaking of phosphodiester bonds, while oxidative cleavage often involves the generation of reactive oxygen species that damage the deoxyribose sugar or the nucleobases. mdpi.com For the N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, the observed cleavage suggests they could be acting as chemical nucleases. nih.gov The binding to DNA can occur through intercalation, groove binding, or electrostatic interactions, with the protonated piperidine ring potentially interacting with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Table 2: DNA Cleavage Activity of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives

| Compound Derivative | Activity | Observations | Source |

|---|---|---|---|

| 10a, 10b, 10c, 12b, 14b, 14c | Significant anti-angiogenic and DNA cleavage activities | Efficiently blocked blood vessel formation in vivo and showed differential migration in DNA binding/cleavage assays. | nih.gov |

Stereochemical Influences on Molecular Recognition and Binding

The stereochemistry of a molecule is a critical determinant of its biological activity, as receptors and enzymes are chiral environments. The presence of stereocenters can lead to significant differences in the pharmacological profiles of enantiomers and diastereomers.

Synthesis and Evaluation of Enantiomers and Diastereomers

While the synthesis and evaluation of enantiomers and diastereomers of 4-methyl-N-phenylpiperidine-1-carboxamide itself have not been specifically reported, studies on structurally related compounds highlight the importance of stereochemistry. For example, the synthesis and evaluation of the eight optically active isomers of ohmefentanyl, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which also contains a 3-methylpiperidine (B147322) core, revealed extreme stereodifferences in analgesic activity. researchgate.net

The (3R,4S) configuration at the piperidine ring and the (S) configuration at the phenylethyl side chain were found to be beneficial for analgesic potency. researchgate.net Specifically, the (3R,4S,2'S)-(+)-cis isomer was approximately 13,100 times more potent than morphine, while its antipode was one of the least potent isomers. researchgate.net These results underscore that the specific spatial arrangement of the substituents on the piperidine ring is crucial for optimal interaction with the opioid receptor.

Given that 4-methyl-N-phenylpiperidine-1-carboxamide possesses a chiral center at the 4-position of the piperidine ring, it exists as a pair of enantiomers. Based on the findings for ohmefentanyl, it is highly probable that these enantiomers would exhibit different biological activities. The synthesis of the individual enantiomers, likely through stereoselective synthesis or chiral resolution, and their subsequent pharmacological evaluation would be essential to fully characterize the potential of this compound.

Elucidation of Stereoisomer-Specific Binding Mechanisms

The stereochemical orientation of substituents on the piperidine ring of 4-methyl-N-phenylpiperidine-1-carboxamide and its analogs plays a pivotal role in defining their interaction with biological targets. Although direct mechanistic studies on each stereoisomer of the title compound are not extensively documented in publicly available literature, valuable insights can be gleaned from comprehensive research on structurally related compounds, particularly within the realm of opioid receptor modulators. The spatial arrangement of the 4-methyl group, in relation to the N-phenylcarboxamide moiety, dictates the molecule's conformational preferences and its ability to fit into the specific architecture of a receptor's binding pocket.

In studies of analogous compounds, such as the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the stereochemistry at the 3 and 4 positions is a critical determinant of biological activity. nih.govnih.gov For these opioid receptor antagonists, the trans configuration is essential for their pure antagonist profile, whereas the corresponding cis isomers exhibit mixed agonist-antagonist properties. nih.gov This suggests that the relative orientation of the methyl group and the substituted phenyl ring dictates a specific conformation that is recognized differently by the receptor, leading to distinct downstream signaling outcomes. The pure antagonist activity is attributed to the equatorial orientation of the 4-(3-hydroxyphenyl) group in the trans isomers. nih.gov

Further detailed investigations into fentanyl analogs, which share the N-phenylamide and piperidine core, reveal the mechanistic basis of stereospecificity. For 3-methylfentanyl, the relative cis and trans configuration of the 3-methyl and 4-carbomethoxy groups significantly influences binding affinity at the µ-opioid receptor. chemrxiv.org Molecular modeling and simulation studies indicate that different stereoisomers adopt distinct binding poses within the receptor. For instance, the position of the 3-methyl group can alter the orientation of the entire molecule within the binding site, affecting key interactions with specific amino acid residues. chemrxiv.org The (-)-cis-isomer of 3-methylfentanyl, for example, demonstrates a markedly higher binding affinity than the (+)-cis-isomer, a difference attributed to the specific conformational state it adopts upon binding. chemrxiv.org These findings underscore that even a subtle change, such as the spatial position of a methyl group, can fundamentally alter the binding mechanism from a high-affinity to a low-affinity state.

The binding of different stereoisomers can be further modulated by the ionic environment. In the case of 3-methylfentanyl, the presence of sodium ions can amplify the difference in binding affinity between stereoisomers by more than 100-fold. chemrxiv.org This suggests that the specific binding pose of one isomer may be more favorable for inducing or stabilizing a receptor conformation that is sensitive to allosteric modulators like sodium ions.

Role of Chirality in Ligand-Target Interactions

Chirality, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the specificity and efficacy of drug-receptor interactions. For piperidine-based ligands like 4-methyl-N-phenylpiperidine-1-carboxamide, the chiral center at the 4-position of the piperidine ring is expected to have a profound impact on biological activity. The differential effects of enantiomers arise from the fact that biological targets, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions.

Research on a variety of chiral piperidine derivatives consistently demonstrates that enantiomers can possess significantly different pharmacological profiles. In a study of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines, which are ligands for sigma receptors, the chirality introduced by the 4-methyl group resulted in notable differences in binding affinity and selectivity. nih.gov Specifically, the (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine enantiomer exhibited the highest affinity for the sigma-1 receptor (Kᵢ = 0.34 nM) and a 547-fold selectivity over the sigma-2 site. nih.gov This highlights that one enantiomer can fit more precisely into the binding pocket, leading to enhanced potency and selectivity.

This principle is further exemplified in the development of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. Resolution of the racemic mixture revealed that both the (3R,4R) and (3S,4S) isomers were pure antagonists, but the (3R,4R)-isomer was the more potent of the two. nih.gov This demonstrates that not only is the relative stereochemistry (trans vs. cis) important, but the absolute configuration of the chiral centers also fine-tunes the interaction with the receptor.

The dramatic impact of a single chiral center is also evident in other classes of molecules with a substituent at a key position. For instance, in a series of (1,2-benzothiazin-4-yl)acetic acid enantiomers acting as aldose reductase inhibitors, the stereocenter at the C4 position had a major influence on activity. The (R)-(-)-enantiomer was found to be 35 times more active than its (S)-(+)-counterpart, showcasing a remarkable degree of stereoselectivity. nih.gov

The data from these related compounds strongly suggest that the (R)- and (S)-enantiomers of 4-methyl-N-phenylpiperidine-1-carboxamide would exhibit different binding affinities and functional activities at their respective biological targets. The precise nature of this difference would depend on the specific topology of the receptor's binding site and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-receptor complex.

Interactive Data Tables

Table 1: Opioid Receptor Binding Affinities of trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidine Analogs

Data derived from studies on structurally similar opioid receptor antagonists, illustrating the principle of bioisosteric replacement and affinity retention. nih.gov

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (4a) | µ-opioid | High |

| trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine (4b) | µ-opioid | 1.9 (IC₅₀, [³⁵S]GTPγS) |

| trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine (4b) | κ-opioid | Good µ selectivity |

| trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine (4b) | δ-opioid | Good µ selectivity |

Table 2: Sigma Receptor Binding Affinities of Chiral 4-Methylpiperidine (B120128) Derivatives

Illustrates the influence of chirality at the 4-position on receptor affinity and selectivity. nih.gov

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (σ₁ vs σ₂) |

| (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine ((-)-(S)-17) | σ₁ | 0.34 | 547-fold |

| (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine ((-)-(S)-17) | σ₂ | 186 |

Advanced Analytical Method Development for Chemical Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for separating the components of a mixture, allowing for the isolation and analysis of a target compound. The choice of technique depends on the analyte's physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like many piperidine (B6355638) derivatives. Developing a robust HPLC method is crucial for assessing the purity of 4-methyl-N-phenylpiperidine-1-carboxamide and for its quantitative determination in various matrices.

A typical method employs a reversed-phase approach, where the stationary phase is non-polar and the mobile phase is polar. For piperidine-containing compounds, C18 columns are frequently used. researchgate.netresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). unito.itnih.gov The pH modifier is important for achieving sharp, symmetrical peaks, as basic compounds like piperidines can exhibit poor peak shape on silica-based columns. researchgate.net For compounds lacking a strong UV chromophore, detectors like a Charged Aerosol Detector (CAD) can be employed instead of a standard UV detector. researchgate.net

Method validation is performed to ensure linearity, precision, and specificity, making the procedure suitable for routine quality control. researchgate.net In some cases, piperidine derivatives in their free base form can show multiple peaks in the chromatogram, which may be resolved by adjusting the mobile phase pH or using a different column chemistry. researchgate.net

Table 1: Example HPLC Method Parameters for Piperidine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | unito.it |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.2% TFA | researchgate.netunito.it |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.2% TFA | researchgate.netunito.it |

| Flow Rate | 0.5 - 1.0 mL/min | unito.itnih.gov |

| Column Temperature | 40 - 45 °C | researchgate.netunito.it |

| Detection | UV (e.g., 210, 254 nm) or Charged Aerosol Detector (CAD) | researchgate.netnih.gov |

| Injection Volume | 1 - 5 µL | researchgate.netunito.it |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While some complex piperidine derivatives may have limited volatility, GC can be suitable for analyzing precursors or specific, more volatile derivatives. chromforum.org However, one-dimensional GC analysis of complex samples often results in unresolved components. azom.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. leco.com This technique uses two columns with different stationary phases connected by a modulator. leco.com The entire effluent from the first column is systematically trapped, focused, and re-injected onto the second, faster-separating column. azom.com This process dramatically increases peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a standard GC run. azom.comleco.com Furthermore, GCxGC provides structured two-dimensional chromatograms (contour plots) where chemically similar compounds align in distinct patterns, simplifying identification. leco.com The technique also enhances sensitivity, with reports of a five-fold increase compared to typical GC-MS analyses, making it ideal for detecting trace volatile components in a complex matrix. leco.com

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are the gold standard for complex mixture analysis and trace detection. nih.govsaspublishers.com The combination of Liquid Chromatography or Gas Chromatography with tandem Mass Spectrometry (MS/MS) provides exceptional specificity and sensitivity. saspublishers.comresearchgate.net

LC-MS/MS is particularly well-suited for analyzing compounds like 4-methyl-N-phenylpiperidine-1-carboxamide. The liquid chromatograph separates the compound from the sample matrix, after which the mass spectrometer provides mass-to-charge ratio (m/z) information for identification and quantification. saspublishers.com By operating the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition. researchgate.netmdpi.com This process filters out background noise, allowing for highly selective and sensitive quantification, even at very low concentrations (ng/mL levels). nih.govmdpi.com This approach has been successfully validated for determining various piperazine (B1678402) and piperidine derivatives in biological and other complex matrices. nih.govnih.gov

For more volatile or derivatized analytes, GC-MS/MS offers similar advantages. Recent advancements, such as GC with "cold" electron ionization (EI), have been shown to enhance the detection of molecular ions for compounds like fentanyl analogues, which often fragment extensively under standard EI conditions. ojp.gov This "soft" ionization provides more structural information and improves the certainty of identification. ojp.gov The combination of GC/MS and LC-QTOF-MS creates a powerful workflow for the qualitative analysis of precursors, intermediates, and by-products in seized drug samples. cfsre.org

High-Resolution Mass Spectrometry (HRMS) for Detailed Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling a deeper characterization of chemical compounds. Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are central to this capability.